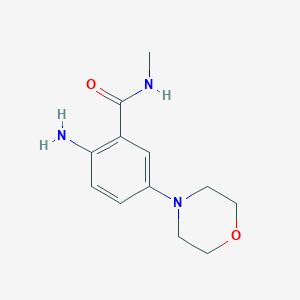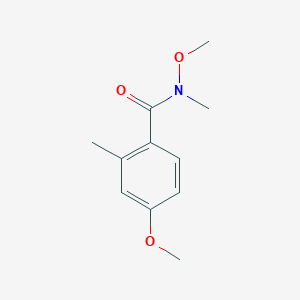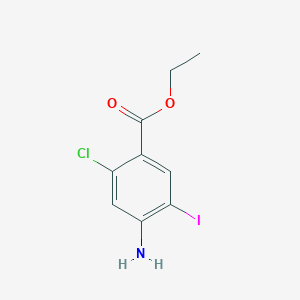
2-(4-Bromphenyl)-1-cyclopropylethan-1-ol
Übersicht
Beschreibung
“2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” is a compound that contains a bromophenyl group, a cyclopropyl group, and a hydroxyl group. The bromophenyl group is a phenyl ring with a bromine atom attached, the cyclopropyl group is a three-membered carbon ring, and the hydroxyl group is an oxygen atom bonded to a hydrogen atom .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” would consist of a bromophenyl group, a cyclopropyl group, and a hydroxyl group attached to an ethane backbone. The exact structure would depend on the positions of these groups on the ethane backbone .Chemical Reactions Analysis
Again, while specific reactions involving “2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” are not available, bromophenyl compounds are known to undergo various reactions. For example, they can participate in coupling reactions, substitution reactions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Wissenschaftliche Forschungsanwendungen
Entwicklung von antimikrobiellen Wirkstoffen
Der strukturelle Baustein von 2-(4-Bromphenyl)-1-cyclopropylethan-1-ol ähnelt dem in Verbindungen mit bekannten antimikrobiellen Eigenschaften. Forschungen haben gezeigt, dass Derivate von 4-Bromphenyl synthetisiert und auf ihr Potenzial als antimikrobielle Wirkstoffe untersucht wurden . Diese Verbindungen haben eine vielversprechende Aktivität gegen bakterielle und pilzliche Arten gezeigt. Das Vorhandensein der Bromphenylgruppe ist in der Molekülstruktur bedeutsam und deutet darauf hin, dass this compound ebenfalls ein Kandidat für die Entwicklung neuer antimikrobieller Medikamente sein könnte.
Antikrebsmittelforschung
Verbindungen, die die 4-Bromphenylgruppe enthalten, wurden auf ihre antiproliferativen Wirkungen untersucht, insbesondere gegen Krebszelllinien wie das humane Brustadenokarzinom (MCF7) . Die Fähigkeit der Bromphenylgruppe, mit Krebszellrezeptoren zu interagieren, macht sie zu einem wertvollen Bestandteil bei der Entwicklung von Antikrebsmitteln. Daher könnte this compound als Leitstruktur bei der Synthese neuer Chemotherapeutika dienen.
Molekular-Docking-Studien
Die 4-Bromphenylgruppe wurde in Molekular-Docking-Studien verwendet, um die Bindungsart aktiver Verbindungen innerhalb der Bindungstasche des Zielrezeptors zu verstehen . Aufgrund seiner strukturellen Ähnlichkeit könnte this compound in rechnerischen Modellen verwendet werden, um Wechselwirkungen mit biologischen Zielstrukturen vorherzusagen, was das rationale Design von Medikamenten mit verbesserter Wirksamkeit und Selektivität unterstützt.
Pharmakologische Aktivitätsprofile
Derivate von 4-Bromphenyl wurden einem pharmakologischen Aktivitätsprofiling unterzogen, um ihr therapeutisches Potenzial zu beurteilen . Dies beinhaltet die Bewertung verschiedener biologischer Aktivitäten wie entzündungshemmend, antibakteriell, antifungal und antitumoral. This compound könnte ebenfalls so profiliert werden, um seine Bandbreite an pharmakologischen Aktivitäten zu entdecken.
ADME-Eigenschaftsanalyse
Die Absorption, Distribution, Metabolismus und Exkretion (ADME)-Eigenschaften von 4-Bromphenylderivaten wurden untersucht, um ihre Eignung als Medikamentenkandidaten vorherzusagen . This compound könnte einer ähnlichen Analyse unterzogen werden, um sein Potenzial als sicheres und wirksames pharmazeutisches Mittel zu bestimmen.
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-cyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9,11,13H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNMPZADQXXCDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



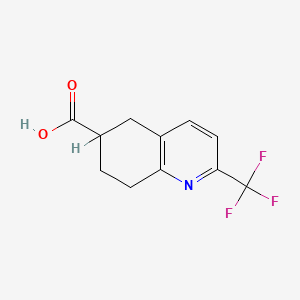
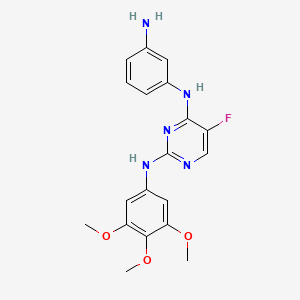
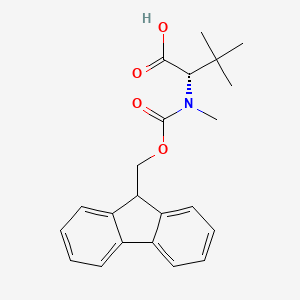
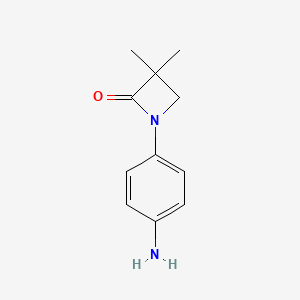
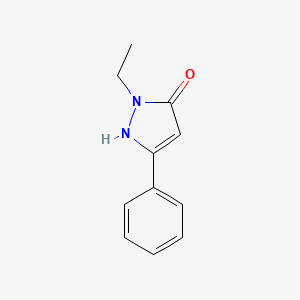
![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)
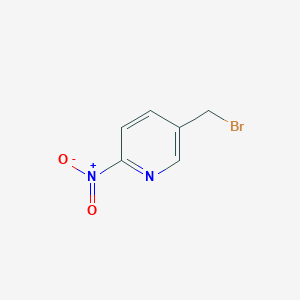

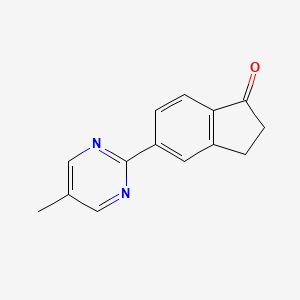

![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)
